![molecular formula C15H15NO2S B1416251 3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1082867-22-8](/img/structure/B1416251.png)
3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Overview
Description
Amines are a class of organic compounds that contain nitrogen . Benzothiophenes are a type of heteroaromatic compound, which have important roles in the discovery and development of new drug candidates due to their biological and pharmacological properties . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory and antioxidant drugs .
Synthesis Analysis
Benzothiophene derivatives can be synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . An example of a synthesis method is the aryne reaction with alkynyl sulfides affording benzo[b]thiophenes . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis
The molecular structure of amines and similar compounds can be analyzed using various spectroscopic techniques . For example, the region of the infrared spectrum that shows absorptions resulting from the N−H bonds of primary and secondary amines can be identified .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions. They are known for their ability to act as weak organic bases . Multicomponent reactions (MCRs) have recently emerged as powerful tools in the synthesis of organic compounds and chemotherapeutic drugs by forming carbon−carbon and carbon heteroatom bonds using a one-pot procedure .Physical And Chemical Properties Analysis
The physical and chemical properties of amines and similar compounds can be analyzed using various techniques . For example, the hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra .Mechanism of Action
Safety and Hazards
Future Directions
Research into the synthesis and applications of benzothiophene derivatives and similar compounds is ongoing. For example, a recent study disclosed an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes . This method synthesized a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(3-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-18-10-5-2-4-9(8-10)14(17)13-11-6-3-7-12(11)19-15(13)16/h2,4-5,8H,3,6-7,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZDATPYUFQDJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(SC3=C2CCC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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